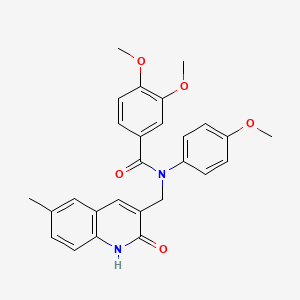
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic benefits.
作用机制
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline acts as a selective inhibitor of the Rho GTPase family of proteins, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By inhibiting the activity of these proteins, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline are complex and depend on the specific cellular context in which it is used. In general, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate cellular signaling pathways and alter cellular behavior, including cell migration, proliferation, and survival. It has also been shown to affect synaptic plasticity and learning and memory in the brain.
实验室实验的优点和局限性
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is its high selectivity for the Rho GTPase family of proteins, which allows for specific modulation of cellular signaling pathways. However, its effects are highly context-dependent, and its use in vivo may be limited by its poor pharmacokinetic properties.
未来方向
There are many potential future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One area of interest is the development of more potent and selective inhibitors of the Rho GTPase family of proteins. Another area of interest is the investigation of the role of Rho GTPases in the immune system and the potential use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline as an immunomodulatory agent. Additionally, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline may have applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are characterized by alterations in synaptic plasticity and learning and memory.
合成方法
The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline involves several steps, including the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-isopropyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 4-amino-N-phenethyl-2-nitroaniline to form the final product, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline.
科学研究应用
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used in a variety of scientific studies to investigate its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to inhibit the activity of the Rho GTPase family of proteins, which are known to play a role in tumor growth and metastasis. In neuroscience, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used to study the role of Rho GTPases in synaptic plasticity and learning and memory. In immunology, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate the activity of immune cells, including T cells and macrophages.
属性
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-21-19(26-22-18)15-8-9-16(17(12-15)23(24)25)20-11-10-14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUGZJWAKKWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

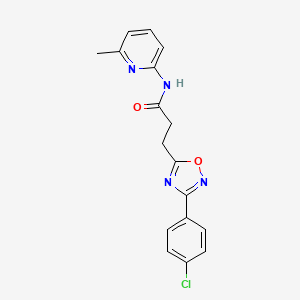
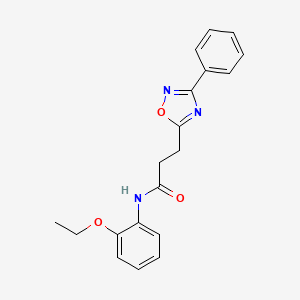
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)
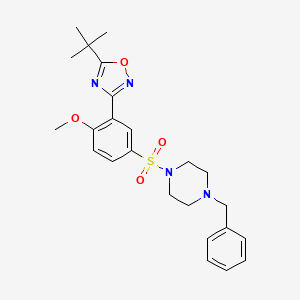
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

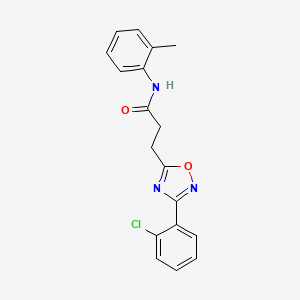
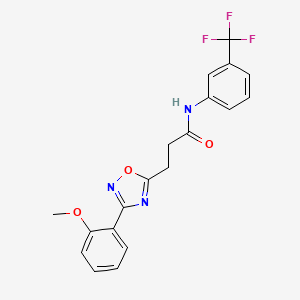
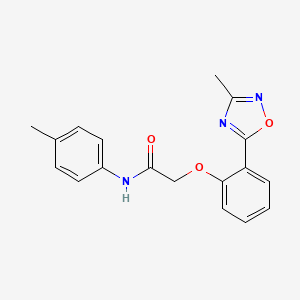

![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)

